4-Acetamidophenyl pyrrolidine-1-carboxylate
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Overview
Description
4-Acetamidophenyl pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl pyrrolidine-1-carboxylate typically involves the reaction of 4-acetamidophenyl acetate with pyrrolidine under specific conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-Acetamidophenyl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl acetate
- 4-Acetamidophenyl pyrrolidine-1-carboxamide
- 4-Acetamidophenyl pyrrolidine-1-carboxylic acid
Uniqueness
4-Acetamidophenyl pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both acetamido and carboxylate groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-acetamidophenyl) pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-11-4-6-12(7-5-11)18-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGSFRZJKFMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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